molecular formula C8H8Cl2N2O B1484662 3-(2,6-Dichloropyridin-3-yl)oxetan-3-amine hydrochloride CAS No. 2126694-15-1

3-(2,6-Dichloropyridin-3-yl)oxetan-3-amine hydrochloride

Cat. No. B1484662
CAS RN: 2126694-15-1
M. Wt: 219.06 g/mol
InChI Key: BKBCBWABWGUUCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Similar compounds, such as 3-(pyridin-3-yl)oxetan-3-amine dihydrochloride and 3-(pyridin-2-yl)oxetan-3-amine , have been identified. These compounds contain an oxetane ring, which is a three-membered cyclic ether, and a pyridine ring, which is a six-membered ring with one nitrogen atom .


Synthesis Analysis

While the specific synthesis process for “3-(2,6-Dichloropyridin-3-yl)oxetan-3-amine hydrochloride” is not available, oxetanes can be synthesized through various methods. One such method involves the formation of an oxetane ring through epoxide opening with Trimethyloxosulfonium Ylide .


Molecular Structure Analysis

The molecular structure of similar compounds, such as 3-(pyridin-3-yl)oxetan-3-amine dihydrochloride, includes an oxetane ring attached to a pyridine ring . The InChI code for a similar compound, 3-(pyridin-2-yl)oxetan-3-amine, is 1S/C8H10N2O/c9-8(5-11-6-8)7-3-1-2-4-10-7/h1-4H,5-6,9H2 .

Safety and Hazards

The safety and hazards of similar compounds, such as 3-(pyridin-2-yl)oxetan-3-amine, include hazard statements H302, H315, H318, H335, and precautionary statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-(2,6-dichloropyridin-3-yl)oxetan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O/c9-6-2-1-5(7(10)12-6)8(11)3-13-4-8/h1-2H,3-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBCBWABWGUUCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=C(N=C(C=C2)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,6-Dichloropyridin-3-yl)oxetan-3-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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